3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
Description
3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a triazole derivative featuring a 4-fluorobenzylthio group at position 3, a phenyl group at position 5, and an amine substituent at position 4 of the triazole core. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C15H13FN4S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H13FN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h1-9H,10,17H2 |
InChI Key |
WEKZBEWCKDJCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the fluorophenyl and phenyl groups is achieved through nucleophilic substitution reactions. For instance, the reaction of 4-fluorobenzyl chloride with a thiol group can yield the desired fluorophenylmethylthio moiety.
Final Assembly: The final compound is obtained by coupling the substituted triazole with the appropriate amine under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenyl groups contribute to its binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
a. Fluorophenyl vs. Chlorophenyl Derivatives
- 3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (): Substitution: Dichlorophenyl at position 3 and 4-fluorobenzylthio at position 3. Properties: The electron-withdrawing Cl groups increase lipophilicity but may reduce metabolic stability compared to the target compound’s phenyl group. Synthesis Yield: Not explicitly reported, but similar routes involve thiocarbohydrazide fusion (85% yield for fluorophenyl analogs; ).
- 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (): Substitution: 3-Fluorophenyl at position 5 and thione at position 3. Properties: The thione group (-SH) increases polarity, reducing membrane permeability compared to the methylthio (-SCH2-) group in the target compound.
b. Thioether vs. Thione Derivatives
- 5-((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thione (): Substitution: Thiadiazole-thioether linkage at position 4.
Functional Group Modifications
a. Pyrazole and Thiazole Hybrids () :
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-1,2,3-triazol-4-yl)thiazoles (): Substitution: Thiazole and triazole fusion.
b. Schiff Base Derivatives () :
- 5-(4-Fluorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol: Substitution: Pyridinylmethyleneamino group at position 4. Properties: The Schiff base enhances metal-chelating ability, relevant for antimicrobial applications .
Physical Properties
Biological Activity
3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and case studies from recent research.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate phenyl and triazole derivatives. The synthesis typically includes the introduction of the methylthio group and the fluorophenyl moiety, which are crucial for enhancing biological activity.
Biological Activity Overview
The biological activities of 3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine have been evaluated across various studies. Key findings include:
- Anticancer Activity : Studies have shown that derivatives of 1,2,4-triazoles exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure is critical for its interaction with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating immune responses by influencing cytokine release, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels.
- Antimicrobial Properties : Some derivatives have shown activity against Gram-positive and Gram-negative bacterial strains, indicating a broad spectrum of antimicrobial efficacy.
Anticancer Activity
A study evaluating a series of triazole derivatives reported that compounds similar to 3-[(4-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve inhibition of tubulin polymerization and interference with cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | MCF7 | 5.0 | Tubulin inhibition |
| 3b | HeLa | 7.2 | Cell cycle arrest |
Anti-inflammatory Activity
Research has indicated that the compound significantly reduces TNF-α production in peripheral blood mononuclear cells (PBMCs). In a study where PBMCs were stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a decrease in TNF-α levels by approximately 44% compared to control groups.
| Treatment Dose (µg/mL) | TNF-α Level (%) |
|---|---|
| Control | 100 |
| 50 | 60 |
| 100 | 44 |
Antimicrobial Activity
In antimicrobial assays, the compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors treated with triazole derivatives showed a notable reduction in tumor size and improvement in quality of life metrics.
- Immunomodulatory Effects : Another study highlighted the role of the compound in modulating immune responses in patients with chronic inflammatory diseases, suggesting its potential as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
